3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone
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Overview
Description
The compound “3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone” is a unique chemical provided to early discovery researchers . It has an empirical formula of C13H11ClFNO2 and a molecular weight of 267.68 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:CC1=C(OCc2c(F)cccc2Cl)C(=O)C=CN1
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds, such as alcohols, can undergo a variety of reactions including conversion into alkyl halides .Scientific Research Applications
1. Complex Formation and Structural Characterization
- Research has shown that compounds like 3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone can form tris-iron(III) chelates when combined with pyridinone ligands. This complex formation is crucial for understanding molecular interactions and potential applications in material science and chemistry (Schlindwein et al., 2006).
2. Crystal Structure Analysis
- The compound's analogs have been used in crystallography to determine the structure of various chemicals. This is essential for understanding molecular geometry, which has implications in drug design and material science (Zhi, 2009).
3. Bioactivity and Chemical Reactivity
- Related compounds have demonstrated broad inhibitory activities toward fungi, indicating potential use in developing antifungal agents or studying fungal biochemistry (Si-jia, 2011).
4. Importance in Hydrogen Bonding Studies
- Compounds with similar structures have been studied for their hydrogen bonding capabilities. Such studies are crucial in pharmaceuticals and material science, where hydrogen bonding plays a key role in molecular stability and reactivity (Nelson et al., 1988).
Safety and Hazards
Mechanism of Action
Mode of Action
The pyridinone ring can interact with various biological targets through hydrogen bonding and π-π stacking interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment. Specific information on how environmental factors influence the action of this compound is currently unavailable .
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-[(4-methylphenyl)methyl]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO2/c1-14-6-8-16(9-7-14)12-24-11-10-20(25)21(15(24)2)26-13-17-18(22)4-3-5-19(17)23/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKBMNBHQPTTEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=O)C(=C2C)OCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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